![molecular formula C25H19F2N3O2S B2750190 [5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-94-7](/img/structure/B2750190.png)
[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule that features multiple aromatic rings, fluorine atoms, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Methanol Group: This step might involve a reduction reaction to convert a precursor aldehyde or ketone to the methanol group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
The compound (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aromatic rings can undergo hydrogenation under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction of the aromatic rings would yield saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol could be explored as a potential drug candidate. Its multiple functional groups and aromatic rings suggest it could interact with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance the efficiency of catalytic processes.
作用机制
The mechanism of action of (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms could enhance its binding affinity to certain targets, while the methanol group could participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
(4-((4-chlorobenzyl)thio)-2-(4-chlorophenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(4-((4-methylbenzyl)thio)-2-(4-methylphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it unique compared to its analogs.
属性
IUPAC Name |
[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCISFTILQLZQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
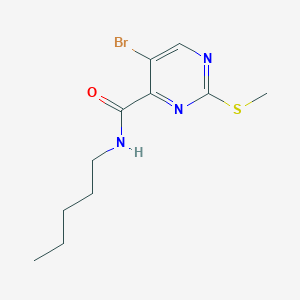
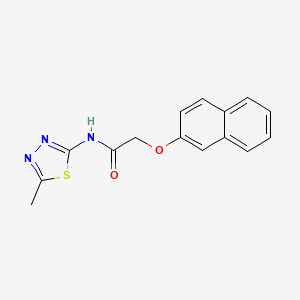
![3-(4-ethoxyphenyl)-9,10-dimethoxy-2H,3H,4H,6H,7H-pyrimido[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)
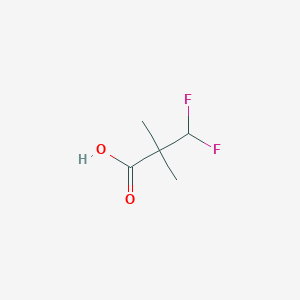
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2750116.png)
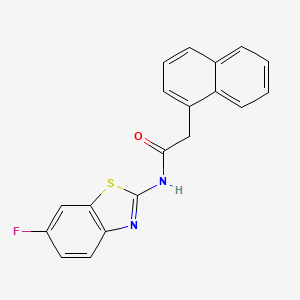
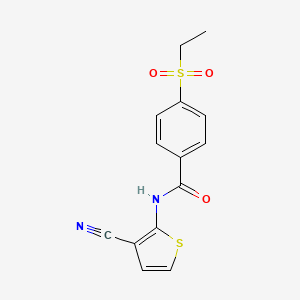

![N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2750122.png)
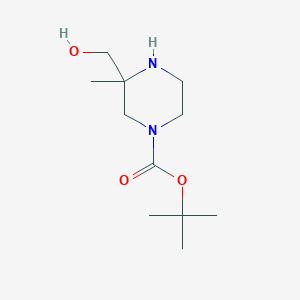
![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)
![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2750128.png)
![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)
